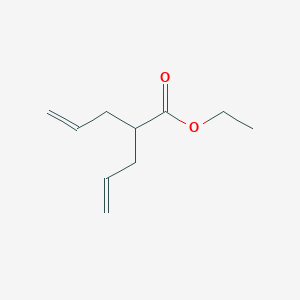

Ethyl 2-allylpent-4-enoate

Descripción

Significance of Alpha-Allylated Esters in Synthetic Chemistry

Alpha-allylated esters are a class of organic compounds of significant interest in synthetic chemistry due to their utility as multifunctional intermediates. The allyl group is a particularly useful handle for carbon-carbon bond formation. otago.ac.nz One of the most powerful methods for introducing allyl groups is the palladium-catalyzed Tsuji-Trost reaction, which involves the reaction of a nucleophile with a π-allyl palladium complex. otago.ac.nz This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. otago.ac.nz

The ester moiety in these compounds can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols, further expanding their synthetic potential. rsc.org Alpha-allylated esters are key precursors in the synthesis of a variety of important molecules, including α-allyl amino acids, which are building blocks for peptides and have applications in drug discovery. nih.govacs.org The development of catalytic asymmetric methods for their synthesis has been a major focus, allowing for the stereocontrolled construction of chiral molecules. nih.govorganic-chemistry.org Furthermore, the olefinic nature of the allyl group allows for transformations such as alkene metathesis, providing access to complex cyclic and acyclic structures. acs.org

Structural Characteristics and Intrinsic Reactivity of Ethyl 2-allylpent-4-enoate

This compound possesses a unique combination of functional groups that dictate its chemical behavior. The molecule has a central quaternary carbon atom bonded to an ethyl ester group and two allyl groups. This diallylated structure is the source of its key reactivity.

The presence of the ester group activates the alpha-carbon, making the alpha-protons acidic and susceptible to deprotonation by a suitable base. This allows for the introduction of the two allyl groups via alkylation of a precursor like ethyl acetoacetate. semanticscholar.org The reactivity of the compound is centered around the two terminal double bonds of the allyl groups, which can participate in a wide range of reactions including additions, oxidations, and metathesis. For instance, it is a reactant in the synthesis of isopentenyl-N-methylquinolinedione. chemicalbook.com

Below are some of the known physical and spectroscopic properties of this compound:

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H16O2 | chemicalbook.com |

| Molecular Weight | 168.23 g/mol | chemicalbook.com |

| Boiling Point | 70 °C (at 4 Torr) | chemicalbook.com |

| Density | 0.896 ± 0.06 g/cm3 | chemicalbook.com |

| Appearance | Clear Yellow Oil | chemicalbook.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

|---|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ 1.24 (3H, t), 2.13 (3H, s), 2.57 (4H, 2d), 4.16 (2H, q), 5.08 (4H, 2d), 5.5 (2H, m) | semanticscholar.org |

Historical Context and Evolution of Synthetic Strategies for Diallyl Esters

The synthesis of diallylated esters like this compound is rooted in classical enolate chemistry. Early methods for α-alkylation of esters involved the use of strong bases, such as sodium ethoxide, to generate an enolate, which was then reacted with an alkyl halide. The preparation of diallylated compounds required a two-fold repetition of this process.

A significant advancement in allylation chemistry was the development of palladium-catalyzed reactions, most notably the Tsuji-Trost reaction, first reported in the 1960s. wikipedia.org This methodology provided a milder and more versatile route to allylated compounds. The synthesis of unsymmetrical diallyl ketones via palladium-catalyzed coupling was reported in 1984, showcasing the utility of this approach. acs.org

Over time, synthetic strategies have evolved to become more efficient and selective. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) allows for the clean and quantitative formation of enolates, which can then be efficiently diallylated. google.com For example, this compound can be prepared in good yield by treating a precursor with LDA followed by the addition of allyl bromide. google.com Another common strategy involves the exclusive dialkylation of active methylene (B1212753) compounds using cesium carbonate as a mediator. semanticscholar.org More recent developments have focused on catalytic and environmentally benign methods, such as decarboxylative allylation, which avoids the use of stoichiometric strong bases. rsc.org The synthesis of related diallyl compounds, such as diallyl carbonate, has also seen an evolution from the use of hazardous reagents like phosgene (B1210022) to safer alternatives like urea. wikipedia.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-prop-2-enylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4-5,9H,1-2,6-8H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPKJTLFVKISHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Allylpent 4 Enoate and Its Analogues

Alkylation Strategies for Formation of the Quaternary Carbon Center

The creation of a quaternary carbon, a carbon atom bonded to four other carbon atoms, at the α-position (the carbon adjacent to the ester group) of ethyl 2-allylpent-4-enoate is a significant synthetic hurdle. Direct alkylation of ester enolates provides a powerful means to achieve this.

Enolate Alkylation with Allyl Halides

A primary method for synthesizing this compound involves the alkylation of an ester enolate with an allyl halide. This reaction hinges on the generation of a nucleophilic enolate from a suitable precursor, which then attacks the electrophilic allyl halide.

To form the enolate of a simple ester like ethyl pent-4-enoate, a strong, non-nucleophilic base is required to ensure complete deprotonation without competing side reactions such as saponification. Lithium diisopropylamide (LDA) is a widely used base for this purpose due to its strong basicity and significant steric hindrance. organicchemistrytutor.com

The synthesis is typically carried out at low temperatures, such as -78°C, to control the reactivity of the enolate and prevent undesired side reactions. google.com In a typical procedure, the ester is dissolved in an aprotic solvent like tetrahydrofuran (B95107) (THF), and a solution of LDA is added dropwise. After the enolate formation is complete, allyl bromide is added to the reaction mixture. The nucleophilic enolate attacks the allyl bromide in an SN2 reaction, displacing the bromide and forming the desired C-C bond, yielding this compound. google.com A patent describes a procedure where after the addition of allyl bromide, the reaction mixture is allowed to warm to room temperature overnight. The reaction is then quenched with a saturated ammonium (B1175870) chloride solution and purified by vacuum distillation to afford the product in a 63% yield. google.com

| Reagent/Condition | Purpose |

| Ethyl pent-4-enoate | Starting material |

| Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base for enolate formation |

| Tetrahydrofuran (THF) | Aprotic solvent |

| -78°C | Low temperature to control reactivity |

| Allyl bromide | Electrophile for alkylation |

| Saturated NH4Cl solution | Quenching agent |

While LDA is highly effective, other non-nucleophilic bases can also be employed, sometimes offering advantages in terms of stereoselectivity. rsc.orgresearchgate.net The choice of base can influence the geometry of the enolate formed, which can be crucial in diastereoselective or enantioselective alkylation reactions. For instance, the use of cesium carbonate has been shown to be effective in the dialkylation of active methylene (B1212753) compounds. researchgate.net

The development of asymmetric alkylation methods to produce chiral α-quaternary centers is an active area of research. scispace.com These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the alkylation step.

Palladium-Catalyzed Allylic Alkylation with Enolate Surrogates

An alternative to the direct alkylation of ester enolates is the palladium-catalyzed allylic alkylation (AAA). This powerful method involves the reaction of a nucleophile with a π-allylpalladium complex, which is generated in situ from an allylic substrate. otago.ac.nznih.gov For the synthesis of compounds like this compound, ester enolate equivalents can be used as nucleophiles. nih.gov

The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a suitable allylic precursor. epfl.ch The use of enolate surrogates, such as N-acylbenzoxazolinones, has been reported to be effective in achieving high yields and enantioselectivities in asymmetric allylic alkylations. nih.gov This approach offers a milder alternative to the use of strong bases and can provide access to a wide range of α-quaternary esters with high levels of stereocontrol. nih.govrsc.org

Decarboxylative Approaches to this compound Scaffolds

Decarboxylative reactions provide another strategic route to the synthesis of α-substituted esters. These methods often start with more complex precursors that are designed to lose a carboxyl group during the reaction sequence.

Decarboxylation of Substituted Malonate Derivatives

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids and their derivatives. wikipedia.orgpressbooks.pub To synthesize this compound, a suitably substituted diethyl malonate derivative can be used.

The synthesis begins with diethyl malonate, which is first deprotonated with a base like sodium ethoxide to form an enolate. pressbooks.pub This enolate is then sequentially alkylated with two different allyl halides. organicchemistrytutor.com The first alkylation with allyl bromide introduces the first allyl group at the α-position. A second deprotonation followed by alkylation with another molecule of allyl bromide results in the formation of diethyl diallylmalonate. organicchemistrytutor.com

The final step is the hydrolysis of one of the ester groups and subsequent decarboxylation. masterorganicchemistry.com Heating the diallylmalonic ester with aqueous acid or base leads to the hydrolysis of one ester group to a carboxylic acid. Further heating causes the loss of carbon dioxide from the resulting β-keto acid intermediate, yielding 2-allylpent-4-enoic acid. beilstein-journals.org This acid can then be esterified, for example using ethanol (B145695) and a catalytic amount of acid, to produce the final product, this compound. A patent describes a one-pot decarboxylation where diethyl allyl(cyclopentyl)malonate is heated with lithium chloride and water in dimethyl sulfoxide (B87167) to yield ethyl 2-cyclopentylpent-4-enoate. googleapis.com

| Starting Material | Reagents | Intermediate | Final Product |

| Diethyl malonate | 1. NaOEt, EtOH2. Allyl bromide | Diethyl allylmalonate | This compound |

| Diethyl allylmalonate | 1. NaOEt, EtOH2. Allyl bromide | Diethyl diallylmalonate | |

| Diethyl diallylmalonate | H₃O⁺, Δ | 2-Allylpent-4-enoic acid | |

| 2-Allylpent-4-enoic acid | EtOH, H⁺ |

This decarboxylative strategy offers a reliable and well-established route to the desired product, taking advantage of the high acidity of the α-protons in malonic esters. pressbooks.pub

Mechanistic Considerations in Decarboxylative Processes

The synthesis of α-allyl-β-ketones and esters through decarboxylative processes is a powerful transformation in organic chemistry. A classic example is the Carroll rearrangement, which transforms a β-keto allyl ester into an α-allyl-β-ketocarboxylic acid, followed by decarboxylation to yield a γ,δ-allylketone. wikipedia.org This reaction is effectively a decarboxylative allylation and serves as a conceptual forerunner to modern metal-catalyzed methods. wikipedia.org

Modern approaches frequently employ transition metal catalysts, particularly palladium, to facilitate the reaction under much milder conditions. wikipedia.org The palladium-catalyzed decarboxylative allylation of allyl β-keto esters was notably reported almost concurrently by Tsuji and Saegusa in 1980. nih.gov These reactions offer significant advantages, including the in situ generation of both the nucleophile (enolate) and electrophile (allyl group) under formally neutral pH, enhancing functional group compatibility. nih.gov

A central mechanistic question is the sequence of events: does decarboxylation precede allylation, or vice versa? nih.gov The prevailing mechanism for many systems, especially those catalyzed by palladium(0), involves the initial formation of a (π-allyl)palladium(II) carboxylate intermediate. Subsequent decarboxylation of this complex generates a palladium enolate, which then undergoes reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. researchgate.net This pathway is supported by reactions catalyzed by tetrakis(triphenylphosphine)palladium(0), where decarboxylation is understood to happen before allylation. wikipedia.org

Oxidative Addition: The active Pd(0) catalyst adds to the allyl ester, forming a (π-allyl)Pd(II) complex.

Decarboxylation: The carboxylate group is eliminated as carbon dioxide (CO₂), generating a palladium enolate intermediate. This step is a key advantage as CO₂ is a non-toxic, easily removable byproduct. nih.gov

Reductive Elimination: The enolate and allyl groups couple, forming the target α-allylated product and regenerating the Pd(0) catalyst, allowing it to re-enter the cycle. researchgate.net

The reaction can proceed through either an inner-sphere mechanism, where the enolate is directly bound to the palladium center before coupling, or an outer-sphere mechanism, where a free enolate attacks the allyl ligand. nih.gov Beyond palladium, other transition metals like cobalt have been investigated. Cobalt-catalyzed decarboxylative allylations may proceed through a Co(I)/Co(III) catalytic cycle, potentially involving an inner-sphere reductive elimination pathway. nih.gov

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The integration of green chemistry principles into synthetic planning is essential for developing sustainable chemical processes. For the synthesis of this compound and its derivatives, this involves a focus on creating environmentally benign reactions that maximize efficiency and minimize waste. researchgate.net Palladium-catalyzed allylic functionalization is recognized as a potent strategy that aligns with these goals due to its inherent atom economy. oup.com A significant advancement in this area is the use of molecular oxygen (O₂) from ambient air as the ultimate green oxidant, which produces water as the only byproduct. oup.comoup.com

Solvent-Free or Environmentally Benign Solvent Systems

A primary focus of green chemistry is the reduction or replacement of hazardous organic solvents. acs.org Traditional allylation reactions often rely on volatile and hazardous solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF). oup.comgoogle.com Recent research has demonstrated highly effective syntheses in environmentally benign solvents such as water and ethanol. oup.comoup.com Water is considered an ideal green solvent, and its use in palladium-catalyzed aerobic allylic C-H activation has been shown to enhance reaction rates. oup.comoup.com Ethanol is another excellent green alternative that complies with major solvent selection guides. oup.comoup.com

Studies have shown that performing palladium-catalyzed allylic C-H alkylation in water or ethanol can lead to remarkable yields. For instance, using a Pd(PPh₃)₄ catalyst in ethanol or water at room temperature under ambient air can achieve yields of over 99%. oup.comoup.com Mechanistic insights suggest these green solvents can play an active role in the catalytic cycle, helping to maintain the activity of co-catalysts and enhancing the efficiency of the palladium catalyst itself. oup.comoup.com In some cases, solvent-free conditions have been achieved for the dialkylation of active methylene compounds using methods like phase-transfer catalysis or reactions on the surface of neutral alumina, offering a path to further reduce solvent waste. semanticscholar.orgresearchgate.net

The following table summarizes research findings on different solvent systems for allylic alkylation reactions, highlighting the shift toward greener alternatives.

| Catalyst System | Solvent | Temperature | Yield | Source(s) |

| Pd(PPh₃)₄ / 2,6-DMHQ | Ethanol | Room Temp. | >99% | oup.comoup.com |

| Pd(PPh₃)₄ / 2,6-DMHQ | Water | Room Temp. | >99% | oup.comoup.com |

| Iridium Complex | Water | Varies (pH-dependent) | Outstanding | organic-chemistry.org |

| Cesium Carbonate | DMF | Room Temp. | Quantitative | researchgate.net |

| LDA / Allyl Bromide | THF | -78°C to Room Temp. | 63% | google.com |

This table is for illustrative purposes and compares different types of allylic alkylations to show the efficacy of green solvents.

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. kccollege.ac.inchembam.com The ideal reaction has a 100% atom economy, meaning there are no waste atoms. kccollege.ac.in Rearrangement and addition reactions are typically the most atom-economical. kccollege.ac.in

Decarboxylative coupling reactions, such as the palladium-catalyzed synthesis of this compound, are highly advantageous from an atom economy perspective. nih.gov In these reactions, a carboxylic acid derivative is used as the substrate, and the only stoichiometric byproduct is carbon dioxide (CO₂). nih.gov Since CO₂ is a non-toxic, non-flammable gas that is easily removed from the reaction, this method represents a significant improvement over traditional methods that require stoichiometric bases to pre-form enolates, which generate salt byproducts that must be separated and disposed of. nih.gov

| Reaction Type | Key Features | Atom Economy | Byproducts | Source(s) |

| Pd-Catalyzed Decarboxylative Allylation | In situ generation of nucleophile via decarboxylation. | High | Primarily CO₂ | nih.gov |

| Traditional Enolate Alkylation | Requires stoichiometric base (e.g., LDA, NaH) to pre-form enolate. | Lower | Salt byproducts (e.g., LiCl, NaBr) | google.com |

| Carroll Rearrangement (Thermal) | Intramolecular rearrangement followed by decarboxylation. High temperature required. | High | CO₂ | wikipedia.org |

Chemical Reactivity and Transformation Studies of Ethyl 2 Allylpent 4 Enoate

Reactions Involving the Ester Moiety

The ester functional group in ethyl 2-allylpent-4-enoate is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-allylpent-4-enoic acid, can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This equilibrium-driven process is often facilitated by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.

| Reaction Type | Reagents | Product |

| Hydrolysis (Acidic) | H₂O, H⁺ catalyst | 2-allylpent-4-enoic acid |

| Hydrolysis (Basic) | 1. NaOH, H₂O 2. H₃O⁺ | 2-allylpent-4-enoic acid |

| Transesterification | R-OH, H⁺ or base catalyst | Alkyl 2-allylpent-4-enoate |

Reductions to Corresponding Alcohols and Derivatives

The ester group of this compound can be reduced to a primary alcohol. pressbooks.pub This transformation typically requires a strong reducing agent due to the lower reactivity of esters compared to aldehydes or ketones. youtube.com

Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to primary alcohols. pressbooks.pubyoutube.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group and a second hydride addition to the resulting intermediate aldehyde. youtube.com The final product upon acidic workup is 2-allylpent-4-en-1-ol. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not effective for the reduction of esters under standard conditions. pressbooks.publibretexts.org

| Starting Material | Reagent | Product | Classification |

| This compound | 1. LiAlH₄ 2. H₃O⁺ | 2-allylpent-4-en-1-ol | Primary Alcohol |

Transformations of the Allylic Moieties

The two terminal alkene groups in this compound are prime substrates for olefin metathesis, a powerful carbon-carbon double bond-forming reaction. wikipedia.org This catalytic process allows for significant molecular restructuring through the cleavage and reformation of double bonds. nih.gov

Olefin Metathesis Reactions

Olefin metathesis reactions are catalyzed by transition metal complexes, most notably those containing ruthenium, such as Grubbs' catalysts, or molybdenum, like Schrock catalysts. wikipedia.org The widely accepted mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. wikipedia.orgwikipedia.org

This compound is a 1,6-diene, making it an ideal substrate for Ring-Closing Metathesis (RCM). This intramolecular reaction results in the formation of a cyclic alkene and a small, volatile byproduct, typically ethylene (B1197577). wikipedia.org The release of gaseous ethylene provides a strong thermodynamic driving force for the reaction, shifting the equilibrium towards the cyclic product. wikipedia.org

In the case of this compound, RCM leads to the formation of ethyl 1-cyclopentene-3-carboxylate, a five-membered carbocycle. The reaction is typically performed in a dilute solution to favor the intramolecular cyclization over intermolecular polymerization. A variety of ruthenium-based catalysts, including Grubbs' first, second, and third-generation catalysts, as well as Hoveyda-Grubbs catalysts, are effective for this transformation. organic-chemistry.org

| Substrate | Catalyst | Product | Ring Size |

| This compound | Grubbs' Catalyst (e.g., G-I, G-II) | Ethyl 1-cyclopentene-3-carboxylate | 5-membered |

Cross-Metathesis (CM) is an intermolecular variant of olefin metathesis that involves the reaction between two different alkenes. organic-chemistry.org The reaction of this compound with another olefin can lead to a statistical mixture of products, including the desired cross-product and homodimers of each starting alkene. organic-chemistry.org

Achieving high selectivity for the cross-product often requires careful selection of reaction partners and conditions. illinois.edu For instance, reacting a highly reactive terminal olefin like one of the allyl groups in this compound with a less reactive or sterically hindered olefin can favor the formation of the cross-metathesis product. illinois.edu The two terminal double bonds in the starting material are identical, simplifying the potential outcomes compared to a substrate with two different alkene groups.

| Reactant 1 | Reactant 2 | Catalyst | Potential Cross-Product |

| This compound | Generic Olefin (R-CH=CH₂) | Grubbs' or Schrock Catalyst | Ethyl 2-allyl-alkenoate (structure depends on R) |

Functionalization Reactions of Alkenes

The two terminal alkene functionalities in this compound are key sites for a variety of chemical transformations. These reactions allow for the introduction of diverse functional groups, significantly expanding the synthetic utility of this molecule.

Halogenation and Hydrohalogenation

The electron-rich double bonds of this compound readily undergo electrophilic addition reactions with halogens (halogenation) and hydrogen halides (hydrohalogenation).

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the double bonds proceeds to form vicinal dihalides. This reaction typically occurs in an inert solvent like dichloromethane (B109758) or carbon tetrachloride. The mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion. For instance, the reaction with bromine would yield a tetrabrominated ester. In a related context, the desymmetrizing bromolactonization of α,α-diallyl carboxylic acids, catalyzed by a chiral bifunctional sulfide, highlights a sophisticated application of halogenation to create chiral α-quaternary lactones and esters. rsc.org While this compound itself does not possess a carboxylic acid for lactonization, this demonstrates the potential for selective halogen-induced cyclization in similar systems.

Hydrohalogenation: The reaction with hydrogen halides (HX, where X = Cl, Br, I) follows Markovnikov's rule. masterorganicchemistry.comyoutube.com The hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, while the halogen atom adds to the more substituted carbon, leading to the formation of a secondary halide. This occurs via a carbocation intermediate, and the stability of this intermediate dictates the regioselectivity of the addition. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com In the case of this compound, both terminal alkenes would react to form a dihalo-substituted ester. The reaction proceeds through protonation of the alkene to form the more stable secondary carbocation, which is then attacked by the halide anion. youtube.compressbooks.pub

Table 1: Halogenation and Hydrohalogenation Reactions of Alkenes

| Reaction | Reagents | Product Type | Key Features |

| Halogenation | X₂ (X = Cl, Br) | Vicinal dihalide | Anti-addition via halonium ion intermediate |

| Hydrohalogenation | HX (X = Cl, Br, I) | Alkyl halide | Markovnikov addition via carbocation intermediate |

Oxidative Difunctionalization Approaches

Oxidative difunctionalization refers to reactions where two new functional groups, at least one of which is bonded through a heteroatom, are added across a double bond. These reactions offer a powerful means to introduce complexity in a single step.

One conceptual approach is the oxidative esterification, where a double bond could be transformed into a di-ester or a hydroxy-ester. While direct examples for this compound are not prevalent in the literature, related methodologies provide insight. For instance, the direct oxidative esterification of thiols with alcohols to form sulfinic or sulfonic esters showcases the concept of forming new heteroatom-carbon bonds under oxidative conditions. nih.govresearchgate.net Applying this logic to the alkene moieties of this compound, one could envision a palladium-catalyzed process, similar to the Wacker process, where in the presence of a suitable oxygen-containing nucleophile and an oxidant, diol or acetoxy-alcohol derivatives could be formed.

Hydroboration and Oxidation Sequences

The hydroboration-oxidation reaction provides a complementary method to hydration and other additions to alkenes, yielding anti-Markovnikov products. wikipedia.orglibretexts.org This two-step process is highly valuable for its regioselectivity and stereospecificity.

In the first step, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), adds across the alkene double bonds. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. This process occurs in a syn-fashion, meaning both the boron and hydrogen add to the same face of the double bond. For this compound, this would result in a dialkylborane intermediate.

Table 2: Hydroboration-Oxidation of Alkenes

| Step | Reagents | Intermediate/Product | Key Features |

| Hydroboration | 1. BH₃·THF | Organoborane | Anti-Markovnikov, syn-addition |

| Oxidation | 2. H₂O₂, NaOH | Alcohol | Retention of stereochemistry |

Reactions at the Alpha-Carbon

The carbon atom adjacent to the ester carbonyl group, known as the alpha-carbon, is another reactive site in this compound. The presence of the electron-withdrawing carbonyl group makes the alpha-hydrogen acidic and susceptible to deprotonation, forming an enolate intermediate. This enolate is a powerful nucleophile and can participate in a variety of bond-forming reactions.

Fluorination at the Alpha-Position

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Direct fluorination at the alpha-position of carbonyl compounds is a valuable transformation. While traditional methods often rely on challenging electrophilic fluorinating agents, recent advancements have enabled the use of nucleophilic fluorine sources by reversing the polarity of the enolate. nih.gov

For this compound, alpha-fluorination would involve the generation of the corresponding enolate, followed by reaction with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). The reaction would proceed via the enolate attacking the electrophilic fluorine, resulting in the formation of ethyl 2-fluoro-2-allylpent-4-enoate. The presence of two allyl groups at the alpha-position means that this is a quaternary carbon, and therefore direct fluorination would not be possible unless one of the allyl groups is first removed or the reaction proceeds through an alternative mechanism. However, related structures without the second allyl group at the alpha position would be amenable to this transformation.

Alkylation and Arylation Reactions

Alkylation: The alpha-position of this compound, being a quaternary carbon, is not amenable to direct deprotonation and subsequent alkylation. However, a related compound, ethyl 2-acetyl-2-allylpent-4-enoate, which has an acidic proton at the alpha-position between two carbonyl groups, can be readily alkylated. nih.gov In general, the alkylation of esters at the alpha-carbon is a fundamental carbon-carbon bond-forming reaction. youtube.com It involves the deprotonation of the alpha-carbon with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. youtube.comyoutube.com This enolate then acts as a nucleophile and reacts with an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond. youtube.comyoutube.com The choice of base and reaction conditions can influence the regioselectivity in unsymmetrical ketones, with bulky bases like LDA favoring the kinetic enolate at low temperatures. youtube.com

Arylation: The introduction of an aryl group at the alpha-position of esters can be achieved through palladium-catalyzed cross-coupling reactions. organic-chemistry.org This modern synthetic method involves the reaction of an ester enolate with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.org Similar to alkylation, this reaction requires an enolizable proton at the alpha-position. Therefore, direct arylation of this compound is not feasible. However, for a related ester with an alpha-hydrogen, the process would involve the formation of a palladium-enolate complex, which then undergoes reductive elimination to form the alpha-arylated product. Various palladium catalysts and ligands have been developed to achieve high efficiency and functional group tolerance in these reactions. organic-chemistry.orgorganic-chemistry.org

Table 3: Reactions at the Alpha-Carbon

| Reaction | Reagents | Intermediate | Product Type |

| Alkylation | 1. LDA 2. R-X | Enolate | α-Alkylated ester |

| Arylation | 1. Base 2. Ar-X, Pd catalyst, ligand | Enolate | α-Arylated ester |

Deallylation Processes of Related Alpha-Allyl Esters

The removal of an allyl group, known as deallylation, from an ester is a crucial transformation in organic synthesis. Allyl esters are frequently employed as protecting groups for carboxylic acids because they are stable under various conditions but can be selectively cleaved under mild protocols. sioc-journal.cn This is particularly valuable in the synthesis of complex molecules where other functional groups might be sensitive to harsher deprotection methods like aqueous hydrolysis. acsgcipr.org The deallylation of esters substituted at the alpha-position with an allyl group, such as this compound, is a key step in various synthetic pathways.

The most prominent and widely utilized methods for the deallylation of allyl esters involve transition metal catalysis, particularly with palladium complexes. sioc-journal.cnacsgcipr.org The general mechanism for palladium-catalyzed deallylation begins with the coordination of the zerovalent palladium catalyst to the double bond of the ester's allyl group, forming a η² π-allyl-Pd(0) complex. wikipedia.org This is followed by oxidative addition, where the C-O bond of the ester is cleaved, and a η³ π-allylpalladium(II) intermediate is formed with the expulsion of the carboxylate anion. acsgcipr.orgwikipedia.org This cationic π-allyl complex is then susceptible to attack by a nucleophile, often referred to as an allyl cation acceptor, which regenerates the active catalyst and releases the deallylated product. acsgcipr.org

While palladium is the most common catalyst, complexes of other transition metals such as rhodium, nickel, and molybdenum have also been shown to be effective in catalyzing similar transformations, specifically in decarboxylation-allylation reactions of allylic esters. elsevierpure.com

Recent advancements have focused on developing even milder and more efficient catalytic systems. For instance, a cobalt-catalyzed method has been established for the deprotection of allyl carboxylic esters. This system utilizes a combination of a Co(II) catalyst, tert-butyl hydroperoxide (TBHP) as an oxidant, and 1,1,3,3-tetramethyldisiloxane (B107390) ((Me₂SiH)₂O) as a hydrogen donor. acs.org The reaction proceeds efficiently at room temperature and demonstrates broad functional group tolerance, successfully deallylating various aryl and alkyl allyl esters in high yields. acs.org Mechanistic studies suggest the reaction involves a Hydrogen Atom Transfer (HAT) process. acs.org

The deallylation of α-allyl β-keto esters is another significant area of study. In these substrates, the palladium-catalyzed reaction can lead to decarboxylation followed by allylation to produce α-allylated ketones. nih.gov However, the allyl ester group can be selectively removed under neutral conditions through hydrogenolysis by treating the substrate with formic acid and triethylamine (B128534) in the presence of a palladium catalyst. nih.gov This process involves the formation of a palladium enolate intermediate, which is then protonated by formic acid to yield the corresponding ketone. nih.gov

The table below summarizes the results of a cobalt-catalyzed deallylation of various substituted allyl esters, demonstrating the method's efficiency and tolerance for different chemical functionalities.

Table 1: Cobalt-Catalyzed Deallylation of Various Allyl Esters

This table presents data from a study on a mild and efficient cobalt-catalyzed deallylation protocol. The reactions were performed using a Co(II) catalyst, TBHP, and (Me₂SiH)₂O. acs.org

| Substrate (Allyl Ester) | Product (Carboxylic Acid) | Yield (%) |

|---|---|---|

| Allyl 3-methylbenzoate | 3-Methylbenzoic acid | 92 |

| Allyl 4-methoxybenzoate | 4-Methoxybenzoic acid | 94 |

| Allyl 4-(trifluoromethyl)benzoate | 4-(Trifluoromethyl)benzoic acid | 91 |

| Allyl 4-cyanobenzoate | 4-Cyanobenzoic acid | 78 |

| Allyl 1-naphthoate | 1-Naphthoic acid | 88 |

| Allyl 3-phenylpropanoate | 3-Phenylpropanoic acid | 85 |

| Allyl cyclohexanecarboxylate | Cyclohexanecarboxylic acid | 88 |

| Allyl N-Boc-piperidine-4-carboxylate | N-Boc-piperidine-4-carboxylic acid | 80 |

Table of Mentioned Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Subject of the article |

| Formic acid | Reagent in hydrogenolysis |

| Triethylamine | Reagent in hydrogenolysis |

| tert-Butyl hydroperoxide (TBHP) | Oxidant in cobalt catalysis |

| 1,1,3,3-Tetramethyldisiloxane | Hydrogen donor in cobalt catalysis |

| Allyl 3-methylbenzoate | Substrate in deallylation study |

| 3-Methylbenzoic acid | Product of deallylation |

| Allyl 4-methoxybenzoate | Substrate in deallylation study |

| 4-Methoxybenzoic acid | Product of deallylation |

| Allyl 4-(trifluoromethyl)benzoate | Substrate in deallylation study |

| 4-(Trifluoromethyl)benzoic acid | Product of deallylation |

| Allyl 4-cyanobenzoate | Substrate in deallylation study |

| 4-Cyanobenzoic acid | Product of deallylation |

| Allyl 1-naphthoate | Substrate in deallylation study |

| 1-Naphthoic acid | Product of deallylation |

| Allyl 3-phenylpropanoate | Substrate in deallylation study |

| 3-Phenylpropanoic acid | Product of deallylation |

| Allyl cyclohexanecarboxylate | Substrate in deallylation study |

| Cyclohexanecarboxylic acid | Product of deallylation |

| Allyl N-Boc-piperidine-4-carboxylate | Substrate in deallylation study |

Integration of Ethyl 2 Allylpent 4 Enoate in Complex Molecular Architectures and Scaffold Construction

Utilization as a Building Block in Multi-Component Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex products in a single, convergent step from three or more starting materials. organic-chemistry.orgresearchgate.net These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. organic-chemistry.org The architecture of Ethyl 2-allylpent-4-enoate, featuring two reactive allyl groups, makes it a candidate for MCRs that can proceed via olefination, allylation, or cycloaddition pathways.

However, a detailed review of the scientific literature does not reveal widespread application of this compound across the spectrum of named MCRs such as the Passerini or Biginelli reactions. wikipedia.orgwikipedia.org Its most notable documented involvement in MCRs is within the context of isocyanide-based reactions for lactam synthesis, which represents a specialized application of MCR strategy as detailed in section 4.2.2.

Synthesis of Biologically Relevant Frameworks Incorporating the this compound Core

The development of novel molecular frameworks with potential biological activity is a primary objective of medicinal chemistry. The core structure of this compound can be embedded within larger, more complex molecules, including heterocyclic systems and lactams.

Heterocyclic compounds, such as those containing uracil (B121893) and thymine (B56734), are of significant interest due to their presence in nucleic acids and their roles as targets for therapeutic agents. The synthesis of conjugates of these pyrimidine (B1678525) bases can lead to novel antiviral and antitumor agents. While various synthetic routes exist for creating uracil and thymine derivatives, extensive literature searches did not yield specific examples where this compound was utilized as a direct precursor for the synthesis of uracil or thymine conjugates.

Lactams, particularly β-lactams and γ-lactams, are privileged structural motifs found in a wide array of biologically active compounds, including antibiotics. Isocyanide-based multicomponent reactions, such as the Ugi reaction, provide a highly efficient pathway for the synthesis of α-aminoacyl amide derivatives, which can be precursors to lactam structures. wikipedia.orgorganic-chemistry.orgmdpi.com

Research has demonstrated the utility of a close analog, mthis compound, in the synthesis of bis-β-lactams. In a notable study, this related compound was employed as a key reactant in a multicomponent reaction for lactam construction.

Reaction Details for Bis-β-Lactam Synthesis

| Reactant Class | Specific Compound/Group Used | Role in Reaction |

|---|---|---|

| Amine | H₂N-COOH | Provides nitrogen for the lactam ring. |

| Isocyanide | R¹NC (e.g., t-Bu, c-Hex) | Carbon source for the lactam backbone. |

| Aldehyde | R²CHO (e.g., 4-ClC₆H₄, 2-Py) | Contributes to the substituent on the lactam ring. |

| Diallyl Component | Mthis compound | Acts as the R¹ group in some examples of the study. |

This synthesis showcases how the diallylic framework can be incorporated into complex heterocyclic structures. The reaction proceeds under microwave irradiation, highlighting a modern and efficient approach to scaffold construction. The use of the methyl ester in this published procedure suggests a strong potential for this compound to be used in a similar capacity, leveraging its analogous reactivity.

Precursor in Natural Product Synthesis

The total synthesis of natural products often requires chiral building blocks and precursors that allow for the stereocontrolled introduction of complex functionalities. The diallylic nature of this compound makes it a theoretically useful C₉ synthon. The two allyl groups can be functionalized independently or together through various transformations, such as cross-metathesis, dihydroxylation, or ozonolysis, to build up the carbon skeleton of a target natural product.

Despite its potential, a comprehensive search of the scientific literature did not identify specific examples of total syntheses of natural products where this compound was explicitly used as a starting material or key intermediate.

Mechanistic Investigations into Reactions Involving Ethyl 2 Allylpent 4 Enoate

Elucidation of Reaction Pathways and Intermediates

The reaction pathways involving ethyl 2-allylpent-4-enoate and its analogues, such as diethyl diallylmalonate, are predominantly explored through ring-closing metathesis (RCM). The generally accepted mechanism for RCM, catalyzed by ruthenium carbene complexes, proceeds through a series of well-defined steps. The catalytic cycle is initiated by the reaction of the ruthenium catalyst with one of the terminal olefinic moieties of the diene. This leads to the formation of a metallacyclobutane intermediate, which then undergoes a retro [2+2] cycloaddition to release a volatile alkene (e.g., ethylene) and form a new ruthenium alkylidene species. This new species then engages in an intramolecular reaction with the second olefinic group on the same molecule.

This intramolecular step forms a second, larger metallacyclobutane intermediate. The final step in the catalytic cycle is the fragmentation of this metallacyclobutane ring, which releases the cyclic product and regenerates the active catalyst, allowing it to participate in subsequent cycles. For substrates like this compound, this pathway leads to the formation of a five-membered carbocycle.

Beyond metathesis, other reaction pathways have been investigated. For instance, oxidative rearrangements of related malondialdehyde derivatives have been shown to proceed through a self-catalytic effect where the carboxylic acid product catalyzes the reaction. The reaction progress, when monitored by ¹H NMR, shows an acceleration once the acidic product begins to accumulate. rsc.org In other contexts, such as reactions with gold catalysts, vinyldiazo reagents related to the ester can react with vinylsilanes, suggesting a pathway involving the formation of a gold carbene intermediate that subsequently reacts to form skipped dienes. nih.gov

Role of Catalysts and Reagents in Stereochemical Outcomes

The stereochemical outcome of reactions involving esters with allyl functionalities is highly dependent on the choice of catalyst and reagents. In rhodium-catalyzed domino sequences, chiral Rh(II) catalysts can be used to control the configuration of newly formed stereocenters with high enantiocontrol. nih.gov For example, the reaction of vinyldiazoacetates with allyl alcohols in the presence of a chiral rhodium catalyst like Rh₂(DOSP)₄ can generate cyclopentanes with four stereogenic centers as a single diastereomer. nih.gov The catalyst dictates the absolute configuration of one stereocenter, while the existing chirality in a reactant can control the relative configuration of another. nih.gov

In gold-catalyzed reactions, the stereochemistry of the final product can be influenced by the geometry of the starting materials. For instance, the reaction of ethyl 2-diazobut-3-enoate with (Z)-alkenyl silanes using a [JohnPhosAu(MeCN)][SbF₆] catalyst can proceed with complete stereoselectivity, transferring the Z-geometry of the silane (B1218182) to the final diene product. nih.gov Conversely, using an (E)-alkenyl silane results in the corresponding (E,E)-diene, although sometimes as a mixture of isomers, indicating that while the catalyst plays a crucial role, the substrate's initial geometry is key to the stereochemical outcome. nih.gov

The use of chiral auxiliaries or chiral catalysts is a fundamental strategy for inducing stereoselectivity. ethz.ch In asymmetric catalysis, a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. This is achieved by forming diastereomeric transition states with different energy levels, leading to a kinetic preference for one reaction pathway.

Analysis of Decomposition Pathways and Catalyst Robustness

One major decomposition route is induced by amines, which can act as either nucleophiles or Brønsted bases. acs.org

Nucleophilic Attack: Amines such as morpholine (B109124) can directly attack the methylidene carbon of the ruthenium catalyst. This leads to the abstraction of the methylidene ligand and the formation of an inactive catalyst species. acs.orgresearchgate.net

Brønsted Base Deprotonation: Stronger, non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU) can abstract a proton from the metallacyclobutane intermediate formed during the catalytic cycle. acs.orgresearchgate.net This deprotonation leads to the collapse of the intermediate and catalyst deactivation.

The deleterious impact of various amines on the ring-closing metathesis of diethyl diallylmalonate (a close analogue of this compound) has been systematically studied. The negative effect generally follows the trend: NEt₃ ≈ NH₂ⁿBu << DBU ≈ morpholine. acs.orgresearchgate.net However, catalyst decomposition can be mitigated by adjusting reaction conditions, such as increasing the temperature to 70 °C, which can significantly improve TONs even in the presence of otherwise detrimental bases like DBU and morpholine. acs.org

Intrinsic decomposition pathways, not reliant on external reagents, also exist. A common route is bimolecular decomposition, where two catalyst molecules react with each other. mdpi.com The specific pathway can be influenced by the nature of the ligands on the ruthenium center. For instance, catalysts with smaller carbene ligands may be more susceptible to rapid bimolecular decomposition, which can sometimes overshadow amine-induced pathways. acs.org

Table 1: Effect of Amines on Catalyst Turnover Number (TON) in RCM Data derived from studies on diethyl diallylmalonate, a benchmark substrate analogous to this compound. acs.orgresearchgate.net

| Catalyst | Amine (1 equiv.) | Temperature (°C) | TON |

| nGC1 | None (Control) | RT | ~80,000 |

| nGC1 | NEt₃ | RT | Minor Decrease |

| nGC1 | NH₂ⁿBu | RT | Minor Decrease |

| nGC1 | Morpholine | RT | ~48,000 (~40% decrease) |

| nGC1 | DBU | RT | ~48,000 (~40% decrease) |

| nGC1 | None (Control) | 70 | ~80,000 |

| nGC1 | Morpholine | 70 | ~60,000 |

| nGC1 | DBU | 70 | ~60,000 |

nGC1 refers to a specific cyclic alkyl amino carbene (CAAC) ruthenium catalyst. TON = Turnover Number

Kinetics and Thermodynamics of Key Transformation Steps

The kinetics and thermodynamics of reactions involving this compound and its analogues are often investigated through a combination of experimental monitoring and computational modeling. Reaction progress can be monitored using techniques like ¹H NMR spectroscopy to determine reaction rates under various conditions. rsc.org For example, in the oxidative rearrangement of related dialdehydes, adding a catalytic amount of camphorsulfonic acid (CSA) leads to a clear accelerating effect on the reaction rate compared to the uncatalyzed or self-catalyzed process. rsc.org

Computational methods, particularly Density Functional Theory (DFT), are employed to elucidate the thermodynamics and kinetic barriers of individual steps in a reaction mechanism. DFT calculations can provide insights into the relative Gibbs free energies of intermediates and transition states. rsc.orgacs.org For instance, DFT analysis has been used to compare the net electron donation of different ligands in ruthenium catalysts, such as H₂IMes and C1 ligands. This analysis revealed that comparable electron donation leads to similar rates of decomposition by Brønsted bases, an unexpected result that was explained by the comparable energetics of the deprotonation transition state. acs.orgresearchgate.net Such computational studies are invaluable for understanding catalyst behavior and for the rational design of more robust and efficient catalysts.

In the context of catalyst decomposition, kinetic studies can extract the rate at which a catalyst is deactivated by a specific agent relative to background decomposition pathways like β-hydride elimination. acs.org These experiments are crucial for quantifying catalyst robustness and for optimizing reaction conditions to maximize catalyst lifetime and product yield.

Computational Chemistry Applications in Studying Ethyl 2 Allylpent 4 Enoate

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ethyl 2-allylpent-4-enoate, DFT calculations can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.gov This provides a detailed three-dimensional picture of the molecule in its ground state.

Furthermore, DFT is used to analyze the electronic properties of the molecule. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for understanding the molecule's reactivity and electronic transitions. scielo.org.mxmdpi.com A smaller gap generally indicates a more reactive species. The distribution of these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attack.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, illustrates the charge distribution within the molecule. This map is valuable for predicting how the molecule will interact with other polar molecules and ions.

Table 1: Calculated Geometrical Parameters for this compound using DFT (B3LYP/6-31G level of theory)*

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| C-C (allyl) | 1.52 Å | |

| C=C (allyl) | 1.34 Å | |

| Bond Angle | O=C-O | 124.5° |

| C-C-C (backbone) | 112.8° | |

| Dihedral Angle | C-O-C-C (ethyl) | 178.2° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Dynamics Simulations to Understand Conformational Behavior

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are invaluable for exploring its conformational landscape. These simulations can track the dynamic changes in the molecule's shape over time, providing insights into its preferred conformations and the energy barriers between them. nih.gov

By simulating the molecule in different environments, such as in a vacuum or in a solvent, researchers can understand how intermolecular interactions influence its conformational preferences. This is particularly important for predicting how the molecule will behave in a reaction mixture or a biological system. The results of MD simulations can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry.

Table 2: Conformational Analysis of this compound from a 10 ns Molecular Dynamics Simulation

| Conformation | Dihedral Angle (Cα-Cβ-Cγ-Cδ of allyl group) | Population (%) | Relative Energy (kcal/mol) |

| Gauche | ~60° | 65 | 0.0 |

| Anti | ~180° | 30 | 1.2 |

| Eclipsed | ~0° | 5 | 4.5 |

Note: The data in this table is hypothetical and for illustrative purposes to show the type of information obtainable from MD simulations.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. sciepub.com For reactions involving this compound, such as its synthesis via Claisen rearrangement or its participation in subsequent transformations, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states.

The transition state is the highest energy point along the reaction coordinate and is a fleeting species that cannot be isolated experimentally. By calculating the geometry and energy of the transition state, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. This information is critical for understanding why a particular reaction is favored over others and for optimizing reaction conditions.

For instance, in a study of an E2 elimination reaction, computational methods were used to provide a detailed understanding of the reaction mechanism, activation energy, and electronic structure changes throughout the process. sciepub.com

Rational Design of Novel Catalysts and Reagents for its Transformations

Computational chemistry plays a crucial role in the rational design of new catalysts and reagents. nih.govresearchgate.net By understanding the mechanism of a reaction involving this compound, researchers can use computational tools to design catalysts that lower the activation energy and improve the selectivity of the desired transformation.

This process often involves screening a virtual library of potential catalysts and evaluating their performance using DFT or other computational methods. For example, if a specific bond in this compound needs to be selectively cleaved or formed, a catalyst can be computationally designed to have a specific shape and electronic properties that favor the desired reaction pathway. This in-silico approach can significantly accelerate the discovery and development of new catalytic systems, saving both time and resources compared to a purely experimental trial-and-error approach. schrodinger.com

Advanced Spectroscopic Characterization Techniques for In Depth Structural Elucidation and Mechanistic Probing

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional (1D) NMR spectra form the foundation of structural assignment. Proton (¹H) NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Carbon-¹³ (¹³C) NMR reveals the number of unique carbon atoms and their functional group type. Distortionless Enhancement by Polarization Transfer (DEPT) experiments further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

For Ethyl 2-acetyl-2-allylpent-4-enoate, the ¹H NMR spectrum shows distinct signals corresponding to the ethyl ester and the two chemically equivalent allyl groups. semanticscholar.org A triplet for the methyl protons and a quartet for the methylene protons are characteristic of the ethyl group. semanticscholar.org The protons of the allyl groups show complex multiplets in the vinyl region and a doublet for the methylene protons adjacent to the quaternary carbon. semanticscholar.org The sharp singlet corresponds to the methyl group of the acetyl moiety. semanticscholar.org

¹H NMR Data for Ethyl 2-acetyl-2-allylpent-4-enoate (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |

| 5.5 | 2H | m | CH=CH₂ (Allyl) |

| 5.08 | 4H | 2d | CH=CH ₂ (Allyl) |

| 4.16 | 2H | q | O-CH ₂-CH₃ |

| 2.57 | 4H | 2d | C-CH ₂-CH=CH₂ |

| 2.13 | 3H | s | C(O)-CH ₃ |

| 1.24 | 3H | t | O-CH₂-CH ₃ |

| Data sourced from Semantic Scholar. semanticscholar.org |

The ¹³C NMR and DEPT spectra provide a count of the unique carbons and their types, confirming the molecular backbone. semanticscholar.org The spectrum shows signals for the two carbonyl carbons (ester and ketone), the vinyl carbons of the allyl groups, the central quaternary carbon, and the carbons of the ethyl group. semanticscholar.org DEPT experiments confirm the presence of three methyl groups (one from the acetyl, one from the ethyl), three methylene groups (one from the ethyl, two from the allyl groups), and two methine groups (from the allyl groups). semanticscholar.org

¹³C and DEPT NMR Data for Ethyl 2-acetyl-2-allylpent-4-enoate (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | DEPT Information | Assignment |

| 203.6 | C | C =O (Ketone) |

| 171.3 | C | C =O (Ester) |

| 132.2 | CH | C H=CH₂ (Allyl) |

| 118.9 | CH₂ | CH=C H₂ (Allyl) |

| 63.1 | C | C (allyl)₂(acetyl) |

| 61.2 | CH₂ | O-C H₂-CH₃ |

| 35.8 | CH₂ | C-C H₂-CH=CH₂ |

| 26.7 | CH₃ | C(O)-C H₃ |

| 13.9 | CH₃ | O-CH₂-C H₃ |

| Data sourced from Semantic Scholar. semanticscholar.org |

While 1D NMR provides the pieces of the puzzle, two-dimensional (2D) NMR experiments show how they connect.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For Ethyl 2-acetyl-2-allylpent-4-enoate, a COSY spectrum would show a cross-peak between the methyl protons (δ 1.24) and methylene protons (δ 4.16) of the ethyl group. It would also map the correlations within the allyl groups, connecting the terminal CH₂ protons (δ 5.08) to the internal CH proton (δ 5.5), which in turn would be coupled to the other methylene group (δ 2.57).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is a powerful method for definitively assigning carbon signals. For example, the proton signal at δ 4.16 would show a cross-peak to the carbon signal at δ 61.2, confirming the assignment of the O-CH₂ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. For an acyclic and flexible molecule like this, NOESY primarily confirms the connectivity established by other methods by showing spatial proximities consistent with the covalent framework.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This allows for the determination of the exact molecular formula, a critical piece of data for identifying an unknown compound or confirming the synthesis of a new one. The calculated exact mass for C₁₂H₁₈O₃, the molecular formula for Ethyl 2-acetyl-2-allylpent-4-enoate, is 210.1256 Da. nih.gov An HRMS measurement yielding a value extremely close to this would unequivocally confirm the elemental composition.

Mass spectrometry also provides structural information through fragmentation analysis. The molecule is ionized and breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule and helps to confirm its structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The key functional groups in Ethyl 2-acetyl-2-allylpent-4-enoate have characteristic absorption frequencies.

Expected IR Absorption Bands for Ethyl 2-acetyl-2-allylpent-4-enoate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch | =C-H (Alkene) |

| 2980-2850 | C-H Stretch | C-H (Alkane) |

| ~1740 | C=O Stretch | Ester |

| ~1715 | C=O Stretch | Ketone |

| ~1640 | C=C Stretch | Alkene |

| 1250-1000 | C-O Stretch | Ester |

| These are typical values for the indicated functional groups. |

The presence of two distinct carbonyl peaks would confirm the existence of both the ester and ketone groups. Strong absorptions corresponding to alkene C=C and C-H bonds would also be expected.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC separates volatile compounds in a mixture, and as each compound elutes from the column, it is immediately analyzed by the mass spectrometer.

This technique is invaluable for assessing the purity of a sample and for monitoring the progress of a reaction. For a purified sample of Ethyl 2-acetyl-2-allylpent-4-enoate, the GC chromatogram would ideally show a single, sharp peak, indicating a high degree of purity (>96% has been reported). semanticscholar.org The retention time (e.g., 7.65 min) serves as an identifier under specific chromatographic conditions. semanticscholar.org

The mass spectrometer provides a mass spectrum for the peak, which serves as a fingerprint for identification. The spectrum for Ethyl 2-acetyl-2-allylpent-4-enoate shows a molecular ion peak (M)⁺ at m/z = 210. semanticscholar.org The fragmentation pattern provides further structural confirmation.

Reported GC-MS Fragmentation Data for Ethyl 2-acetyl-2-allylpent-4-enoate

| m/z | Proposed Fragment |

| 210 | [M]⁺ (Molecular Ion) |

| 168 | [M - COCH₃]⁺ |

| 123 | [M - 87]⁺ |

| 95 | [M - 115]⁺ |

| 79 | [M - 131]⁺ |

| Data sourced from Semantic Scholar. semanticscholar.org |

Future Directions and Unexplored Avenues in Ethyl 2 Allylpent 4 Enoate Research

Development of Enantioselective Syntheses

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. While the racemic synthesis of ethyl 2-allylpent-4-enoate has been documented, the development of enantioselective routes to access specific stereoisomers remains a significant and valuable challenge.

Future research in this area could focus on several promising strategies. One approach involves the asymmetric allylation of a suitable precursor. For instance, the palladium-catalyzed enantioselective allylic alkylation of malonate anions has been shown to be effective for creating chiral centers. rsc.orgrsc.org Applying a similar strategy to a precursor of this compound could provide a direct route to enantioenriched products. The choice of chiral ligand would be crucial in achieving high enantioselectivity.

Another avenue lies in the use of chiral auxiliaries. An achiral precursor could be derivatized with a chiral auxiliary, followed by a diastereoselective allylation reaction. Subsequent removal of the auxiliary would yield the desired enantiomer of this compound. Research into new recyclable chiral heterogeneous oxazoline-based catalysts could also offer a sustainable approach to the synthesis of chiral allylic esters. nih.govacs.org

Furthermore, enzymatic resolutions or desymmetrization reactions could be explored. A lipase (B570770) or esterase could selectively hydrolyze one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted enantiomer. Alternatively, a prochiral precursor could be selectively functionalized by an enzyme to produce a single enantiomer of the target molecule.

A summary of potential enantioselective strategies is presented in the table below.

| Strategy | Catalyst/Reagent | Potential Outcome | Key Considerations |

| Asymmetric Allylic Alkylation | Palladium complex with chiral ligand (e.g., (S)-tol-BINAP) rsc.orgrsc.org | Enantioenriched this compound | Ligand design, reaction conditions optimization |

| Chiral Auxiliary | Evans auxiliary, Oppolzer's sultam | Diastereoselective synthesis followed by auxiliary removal | Availability and cost of auxiliary, efficiency of removal |

| Enzymatic Resolution | Lipase, Esterase | Separation of enantiomers from a racemic mixture | Enzyme selectivity, reaction kinetics |

| Asymmetric Carbonyl Allylation | Chiral boron Lewis acid catalyst with allyltrimethylsilane (B147118) wikipedia.org | Enantioenriched homoallylic alcohol precursor | Catalyst loading, substrate scope |

The successful development of these enantioselective syntheses would significantly enhance the utility of this compound as a chiral building block for the synthesis of complex molecules.

Novel Catalytic Systems for Challenging Transformations

The two allyl groups in this compound offer a rich playground for exploring a variety of catalytic transformations, leading to the construction of complex molecular architectures. Future research should focus on employing novel catalytic systems to achieve challenging and previously inaccessible transformations.

Ring-Closing Metathesis (RCM) is a powerful tool for the formation of cyclic compounds. wikipedia.orgresearchgate.net Subjecting this compound to RCM could potentially lead to the formation of a five-membered ring containing an ester group. The choice of catalyst, such as a Grubbs-type or Schrock-type catalyst, would be critical in controlling the efficiency and selectivity of this transformation. nih.govorganic-chemistry.org The presence of the ester functionality might require specific catalyst modifications or additives to prevent catalyst deactivation. nih.gov

Tandem catalytic reactions offer an efficient way to build molecular complexity in a single pot. A promising direction would be to explore tandem isomerization-allylation reactions. scholaris.ca For instance, a rhodium catalyst could isomerize one of the allyl groups to a propenyl group, which could then participate in an intramolecular allylation, leading to the formation of a cyclic product with a quaternary stereocenter. Palladium-catalyzed tandem allylic amination and rsc.orgnih.gov-Stevens rearrangement of related tertiary amines has also been reported, suggesting the potential for similar complex rearrangements with this compound derivatives. acs.org

The development of dual catalytic systems could also unlock new reaction pathways. For example, a combination of a palladium catalyst for allylic substitution and an isothiourea catalyst for enantioselective rearrangement could lead to the synthesis of highly functionalized and enantioenriched α-amino acid derivatives from precursors related to this compound. core.ac.uk

The following table outlines potential novel catalytic transformations for this compound.

| Transformation | Catalytic System | Potential Product | Challenges |

| Ring-Closing Metathesis | Grubbs' or Schrock catalyst nih.govorganic-chemistry.org | Cyclopentene derivative | Catalyst compatibility with ester functionality |

| Tandem Isomerization-Allylation | Rhodium catalyst scholaris.ca | Cyclic compound with quaternary center | Regio- and stereoselectivity control |

| Tandem Allylic Amination/ rsc.orgnih.gov-Rearrangement | Palladium and Isothiourea catalysts acs.orgcore.ac.uk | Functionalized α-amino acid derivatives | Substrate scope and catalyst compatibility |

| Decarboxylative Allylation | Palladium catalyst with electron-donating phosphine (B1218219) ligands organic-chemistry.org | Esters with a benzylic quaternary carbon center | Requires an aryl group at the α-position |

These examples highlight the vast potential for applying modern catalytic methods to transform this compound into a variety of valuable and complex molecules.

Expanding its Utility in Supramolecular Chemistry and Materials Science

The presence of two polymerizable allyl groups makes this compound a promising monomer for the synthesis of novel polymers and materials. Its potential in supramolecular chemistry and materials science is an area ripe for exploration.

In materials science , diallyl esters are known to function as multifunctional cross-linking agents for vinyl polymers. specialchem.comsapub.org this compound could be incorporated into polymer chains to introduce cross-linking sites, thereby modifying the mechanical and thermal properties of the resulting materials. Its use as a reactive plasticizer is another potential application, where it would initially soften a polymer for processing and then become covalently bound into the polymer matrix during curing. atamanchemicals.combohrium.com Research into the copolymerization of this compound with other monomers could lead to the development of new materials with tailored properties. Diallyl monomers, in general, are used to create polymers with high thermal stability and glass transition temperatures. google.com

In the field of supramolecular chemistry , the diallyl functionality offers a scaffold for creating molecules capable of self-assembly . The allyl groups can be functionalized to introduce recognition motifs, such as hydrogen bonding sites or charged groups, that can drive the formation of ordered supramolecular structures. acs.orgmdpi.comresearchgate.net For example, functionalized diallyl compounds have been used in the layer-by-layer self-assembly of thin films. mdpi.com By strategically modifying the ester group or the allyl termini of this compound, it may be possible to design and synthesize new building blocks for supramolecular polymers and functional materials. researchgate.net The synthesis of diallyl monomers containing betaine (B1666868) structures has been shown to produce polymers with enhanced temperature and salt resistance, a strategy that could be adapted for this compound derivatives. google.com

The potential applications are summarized in the table below.

| Application Area | Concept | Potential Outcome | Research Focus |

| Materials Science | Cross-linking agent specialchem.comsapub.org | Modified polymer properties (e.g., hardness, tensile strength) | Copolymerization studies, evaluation of material properties |

| Materials Science | Reactive plasticizer atamanchemicals.combohrium.com | Improved processability of polymers with permanent plasticization | Rheological studies, analysis of cured polymer networks |

| Supramolecular Chemistry | Self-assembly precursor acs.orgmdpi.comresearchgate.net | Ordered nanostructures, functional thin films | Functionalization of the diallyl scaffold, study of self-assembly behavior |

| Polymer Chemistry | Monomer for novel polymers nih.gove3s-conferences.org | Biodegradable or functional polymers | Polymerization studies (e.g., photoinitiation), characterization of polymer properties |

The exploration of this compound in these fields could lead to the development of new functional materials with applications ranging from coatings and adhesives to biomedical devices and sensors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-allylpent-4-enoate, and how can reaction conditions (e.g., catalysts, temperature) be optimized to improve yields?

- Methodological Answer : this compound is typically synthesized via allylation of pent-4-enoate esters or through conjugate addition reactions. Optimization involves systematic variation of catalysts (e.g., palladium or Lewis acids), solvent polarity, and temperature. A trial experiment approach is recommended to determine optimal conditions, followed by statistical analysis (e.g., ANOVA) to validate reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are critical. For NMR, coupling constants (e.g., allylic protons at δ 5.2–5.8 ppm) and integration ratios confirm structural integrity. IR analysis focuses on ester carbonyl stretches (~1740 cm⁻¹). Cross-validation with computational simulations (e.g., DFT) resolves ambiguities in peak assignments .

Q. What are the key stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under heat, light, and humidity. High-performance liquid chromatography (HPLC) monitors decomposition products, while kinetic modeling (e.g., Arrhenius plots) predicts shelf life. Control experiments must account for oxygen sensitivity due to allyl groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity of this compound in Diels-Alder or cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Solvent effects are modeled using continuum solvation. Validation requires comparing computed transition states with experimental kinetic data. Graph set analysis may further elucidate intermolecular interactions in crystal structures .

Q. What experimental and theoretical approaches resolve contradictions between NMR data and computational predictions for this compound?

- Methodological Answer : Discrepancies arise from solvent effects or conformational flexibility. Use variable-temperature NMR to probe dynamic processes. Recompute NMR chemical shifts with explicit solvent models (e.g., COSMO) and compare error margins. Cross-check with X-ray crystallography for absolute configuration validation .

Q. How can hydrogen-bonding patterns in this compound derivatives be systematically analyzed to design functional materials?

- Methodological Answer : Employ graph set analysis (e.g., Etter’s rules) to classify hydrogen-bond motifs (e.g., R₂²(8) rings). Pair this with Hirshfeld surface analysis to quantify intermolecular interactions. Correlate findings with bulk properties (e.g., melting points) to guide crystal engineering .

Q. What strategies minimize bias in mechanistic studies of this compound’s reactivity?

- Methodological Answer : Use isotopically labeled substrates (e.g., ¹³C-enriched esters) to track reaction pathways. Combine kinetic isotope effects (KIE) with computational transition-state analysis. Control experiments must rule out radical or ionic pathways via radical traps or dielectric constant adjustments .

Data Presentation and Validation

Q. How should researchers present conflicting spectroscopic or crystallographic data in publications?

- Methodological Answer : Use tables to juxtapose experimental and computed values (e.g., bond lengths, shifts). Include error margins and statistical significance (e.g., p-values). Discuss limitations (e.g., crystal packing effects) in the "Uncertainties" section. Raw data should be archived in appendices or repositories .

Q. What statistical frameworks are appropriate for analyzing dose-response or kinetic data in this compound bioactivity studies?